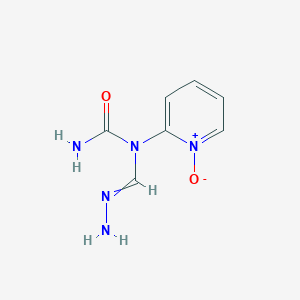![molecular formula C12H19NO B14413258 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene CAS No. 82444-70-0](/img/structure/B14413258.png)
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
The synthesis of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene typically involves a series of organic reactions. One common method includes the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds through a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway for substrates containing a terminal alkyne moiety. For substrates with an internal alkyne substituent, the reaction follows a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration pathway .
Analyse Chemischer Reaktionen
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications .
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene can be compared with other similar compounds, such as spirotetramat and acorenone. These compounds share a similar spirocyclic structure but differ in their specific functional groups and biological activities. For example, spirotetramat is used as an insecticide, while acorenone has applications in fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
82444-70-0 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
7-methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C12H19NO/c1-10-7-12(13(2)9-10)6-4-5-11(8-12)14-3/h8H,1,4-7,9H2,2-3H3 |
InChI-Schlüssel |
CLOITTKRKHLVNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=C)CC12CCCC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



mercury](/img/structure/B14413184.png)
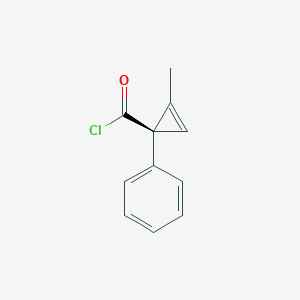
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
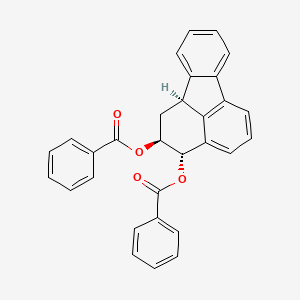
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
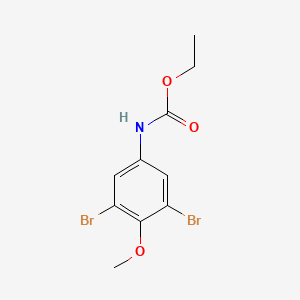
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
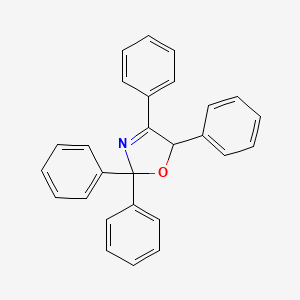
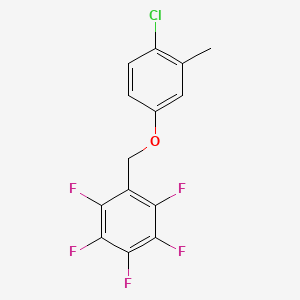

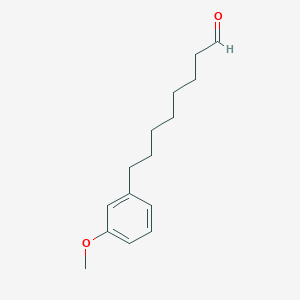
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
